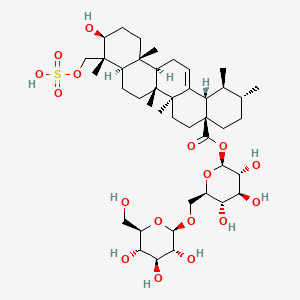
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carboxymethyl group and an imino group attached to a pentyl chain and a fucitol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imino sugars and carboxymethyl derivatives, such as:
- N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-D-glucitol
- N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-D-mannitol
Uniqueness
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
116265-56-6 |
|---|---|
Formule moléculaire |
C13H25NO5 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
methyl 6-[(2S,3R,4S,5R)-3,4,5-trihydroxy-2-methylpiperidin-1-yl]hexanoate |
InChI |
InChI=1S/C13H25NO5/c1-9-12(17)13(18)10(15)8-14(9)7-5-3-4-6-11(16)19-2/h9-10,12-13,15,17-18H,3-8H2,1-2H3/t9-,10+,12+,13-/m0/s1 |
Clé InChI |
KQJNIIPZTFEXMR-YGNMPJRFSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H](CN1CCCCCC(=O)OC)O)O)O |
SMILES canonique |
CC1C(C(C(CN1CCCCCC(=O)OC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)

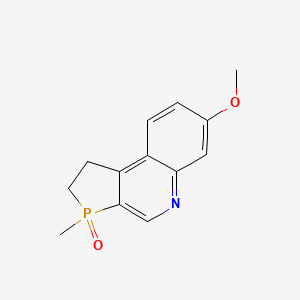
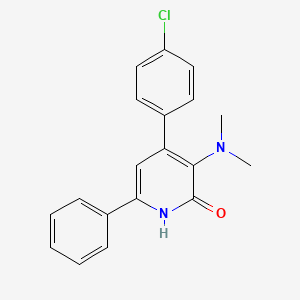
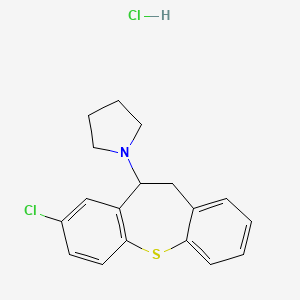
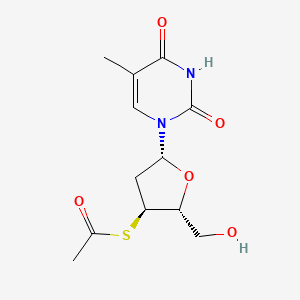
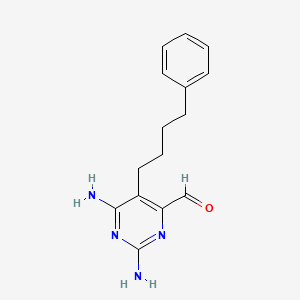
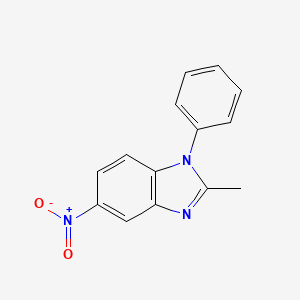
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)

